molecular formula C10H18N2O B13168286 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

Katalognummer: B13168286
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: ZRMZYFUPLCYKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The spirocyclic framework provides a rigid and three-dimensional structure, which can enhance the binding affinity and selectivity of drug molecules.

Vorbereitungsmethoden

The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diaminopropane and cyclohexanone.

    Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic core. This can be achieved through a condensation reaction between 1,3-diaminopropane and cyclohexanone under acidic conditions.

    Functionalization: The resulting spirocyclic intermediate is then functionalized to introduce the propan-1-one moiety. This can be done through a series of reactions, including acylation and oxidation.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, temperature control, and purification techniques to ensure the production of high-purity this compound.

Analyse Chemischer Reaktionen

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound serves as a scaffold for designing new drug molecules with potential therapeutic effects. Its spirocyclic structure enhances drug-receptor interactions, making it a valuable component in drug discovery.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets. It has shown promise in inhibiting specific enzymes and proteins involved in disease processes.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be compared with other spirocyclic compounds such as:

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another spirocyclic compound with a different functional group, which can affect its pharmacological properties.

The uniqueness of this compound lies in its specific spirocyclic framework and functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3

InChI-Schlüssel

ZRMZYFUPLCYKLT-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1CC2(C1)CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.